Cas no 865424-03-9 (<br>5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chlo ride)
<br>5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chlo ride Chemical and Physical Properties
Names and Identifiers
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- <br>5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chlo ride
- EN300-228984
- 5-naphthalen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
- STK349286
- 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
- BBL039765
- AKOS000305844
- 865424-03-9
- 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
- 5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
- CS-0270492
- 5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonylchloride
-
- MDL: MFCD04967290
- Inchi: 1S/C18H9ClF3N3O/c19-17(26)14-9-16-23-13(8-15(18(20,21)22)25(16)24-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H
- InChI Key: ZDQTXQJERRXULI-UHFFFAOYSA-N
- SMILES: ClC(C1C=C2N=C(C=C(C(F)(F)F)N2N=1)C1C=CC2C=CC=CC=2C=1)=O
Computed Properties
- Exact Mass: 375.0386241Da
- Monoisotopic Mass: 375.0386241Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 546
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 47.3Ų
<br>5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chlo ride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 025987-1g |
5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
865424-03-9 | 1g |
£287.00 | 2022-03-01 | ||
| Chemenu | CM267005-1g |
5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
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5-(Naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
865424-03-9 | 97% | 1g |
$*** | 2023-03-30 | |
| Fluorochem | 025987-250mg |
5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
865424-03-9 | 250mg |
£144.00 | 2022-03-01 | ||
| Fluorochem | 025987-5g |
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| Enamine | EN300-228984-0.05g |
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$612.0 | 2024-06-20 | ||
| Enamine | EN300-228984-0.1g |
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| Enamine | EN300-228984-0.25g |
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| Enamine | EN300-228984-0.5g |
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| Enamine | EN300-228984-1.0g |
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<br>5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chlo ride Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on <br>5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chlo ride
Introduction to 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (CAS No. 865424-03-9)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. Among these, 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, with the CAS number 865424-03-9, has emerged as a compound of significant interest due to its structural complexity and potential biological activity. This compound belongs to the pyrazolopyrimidine class, a heterocyclic scaffold that has garnered considerable attention in medicinal chemistry for its versatility in drug design.
The structural features of 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride include a fused pyrazolopyrimidine core, which is augmented by the presence of a 2-naphthyl substituent at the 5-position and a trifluoromethyl group at the 7-position. The carbonyl chloride functionality at the 2-position further enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This compound's unique structural attributes have positioned it as a promising candidate for further exploration in the development of new pharmaceuticals.
In recent years, there has been growing interest in the exploration of pyrazolopyrimidine derivatives due to their demonstrated efficacy in various biological assays. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a favored moiety in drug design. Additionally, the 2-naphthyl substituent can contribute to improved solubility and bioavailability, further augmenting the compound's potential as a therapeutic agent.
The synthesis of 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the carbonyl chloride functionality at the 2-position necessitates careful handling to prevent decomposition, highlighting the compound's sensitivity and the importance of optimized synthetic protocols. Advanced techniques such as palladium-catalyzed cross-coupling reactions and directed functionalization strategies have been employed to achieve high yields and purity levels.
The biological activity of this compound has been extensively evaluated in various preclinical studies. Initial findings suggest that it exhibits potent inhibitory effects against certain enzymes and receptors involved in cancer progression. The presence of both the naphthyl and trifluoromethyl groups appears to contribute to its binding affinity by modulating electronic and steric interactions with target proteins. Furthermore, structural analogs derived from this compound have shown promising results in reducing inflammation and modulating immune responses.
In light of these findings, researchers are actively investigating derivatives of 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride with the aim of improving their pharmacological properties. Computational modeling and molecular dynamics simulations are being utilized to predict binding interactions and optimize lead structures. These computational approaches are complemented by experimental validation through high-throughput screening assays, which enable rapid identification of compounds with enhanced activity.
The pharmaceutical industry is increasingly recognizing the value of heterocyclic compounds like pyrazolopyrimidines in drug development. The versatility of these scaffolds allows for extensive structural modifications, enabling researchers to tailor compounds for specific therapeutic applications. As such, 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride represents a significant asset in the quest for novel treatments across multiple disease areas.
The future prospects for this compound are promising, with ongoing research focused on elucidating its mechanism of action and exploring new applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this field. By leveraging cutting-edge synthetic methodologies and advanced biophysical techniques, scientists are poised to unlock the full potential of this remarkable chemical entity.
In conclusion, 5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, CAS No. 865424-03-9, stands out as a compound with substantial therapeutic promise. Its unique structural features and demonstrated biological activity make it a cornerstone in contemporary medicinal chemistry research. As our understanding of its properties continues to evolve, so too will its role in advancing innovative treatment strategies for various human diseases.
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